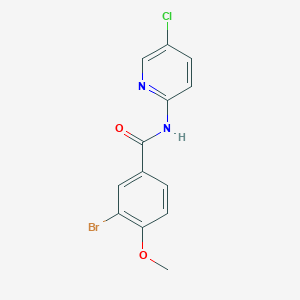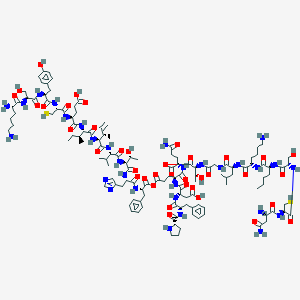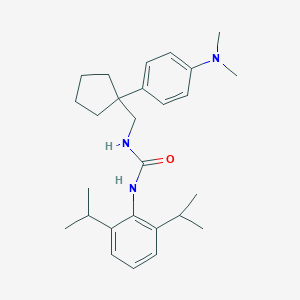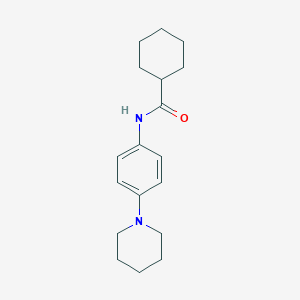![molecular formula C19H19F3N2O2 B238740 N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. The compound was first discovered in the 1970s and has since been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide works by inhibiting the activity of complex I in the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This can result in damage to the dopaminergic neurons in the substantia nigra, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of Parkinson-like symptoms in animal models, the inhibition of complex I in the electron transport chain, and the increase in oxidative stress. This compound has also been shown to have neurotoxic effects, leading to the death of dopaminergic neurons in the substantia nigra.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide in lab experiments is its ability to induce Parkinson-like symptoms in animal models, allowing researchers to study the disease and test potential treatments. However, there are also limitations to using this compound, including its potential toxicity and the fact that it may not accurately reflect the complex nature of Parkinson's disease in humans.
Orientations Futures
There are a number of future directions for research on N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide, including the development of new treatments for Parkinson's disease, the study of its effects on other neurological disorders, and the exploration of its potential applications in other fields of research. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential toxicity.
Méthodes De Synthèse
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide can be synthesized using a number of different methods, but the most common method involves the reaction of 2-phenylacetic acid with 2-amino-5-trifluoromethylbenzonitrile in the presence of morpholine. This reaction results in the formation of this compound, which can then be purified using various techniques such as chromatography.
Applications De Recherche Scientifique
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide has been used in a wide range of scientific research applications, including studies on Parkinson's disease, drug addiction, and neurotoxicity. In Parkinson's disease research, this compound is used to induce Parkinson-like symptoms in animal models, allowing researchers to study the disease and test potential treatments. In drug addiction research, this compound has been used to study the effects of various drugs on the brain and behavior. In neurotoxicity research, this compound has been used to study the effects of environmental toxins on the brain and nervous system.
Propriétés
Formule moléculaire |
C19H19F3N2O2 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)15-6-7-17(24-8-10-26-11-9-24)16(13-15)23-18(25)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,23,25) |
Clé InChI |
NCPHVBSVYSKNMW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)






![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
